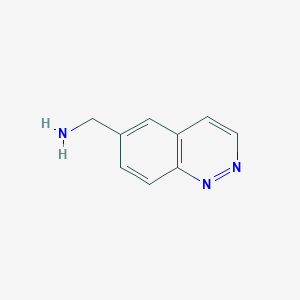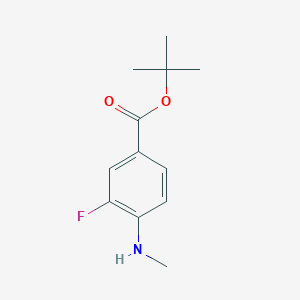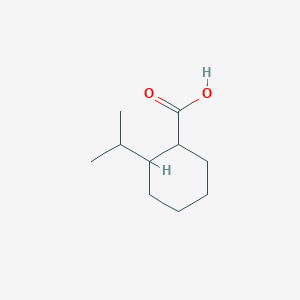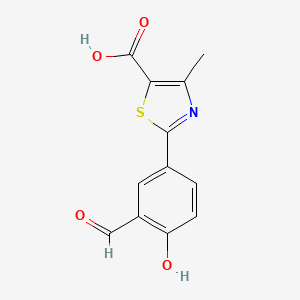
H-Pyr-His-Pro-OH.CH3CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Pyr-His-Pro-OH.CH3CO2H, also known as Pyr-His-Pro acetate, is a tripeptide compound composed of pyrrolidine, histidine, and proline residues. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Pro-OH.CH3CO2H typically involves the stepwise coupling of the amino acids pyrrolidine, histidine, and proline. The process can be carried out using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, while in LPPS, the synthesis occurs in solution.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the first amino acid (pyrrolidine) to a solid resin.
Step 2: The amino group of the attached amino acid is deprotected, allowing for the coupling of the next amino acid (histidine) using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Step 3: The process is repeated for the addition of the third amino acid (proline).
Step 4: After the complete peptide chain is assembled, the peptide is cleaved from the resin and purified.
-
Liquid-Phase Peptide Synthesis (LPPS)
Step 1: The synthesis begins with the protection of the amino and carboxyl groups of the amino acids.
Step 2: The protected amino acids are coupled in solution using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Step 3: The protecting groups are removed, and the peptide is purified.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
H-Pyr-His-Pro-OH.CH3CO2H can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide can be reduced to modify the functional groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various peptide derivatives with modified functional groups, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
H-Pyr-His-Pro-OH.CH3CO2H has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of H-Pyr-His-Pro-OH.CH3CO2H involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
H-Pyr-His-Pro-OH.CH3CO2H can be compared with other similar tripeptides, such as:
H-Pyr-His-Trp-OH: Another tripeptide with tryptophan instead of proline, used in the synthesis of gonadoliberin agonists.
H-Pyr-His-Gly-OH: A tripeptide with glycine instead of proline, studied for its different biological activities.
The uniqueness of H-Pyr-His-Pro-OH
Eigenschaften
Molekularformel |
C18H25N5O7 |
|---|---|
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
acetic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O5.C2H4O2/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26;1-2(3)4/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 |
InChI-Schlüssel |
NQBSMLVZZGASJD-LFELFHSZSA-N |
Isomerische SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O |
Kanonische SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


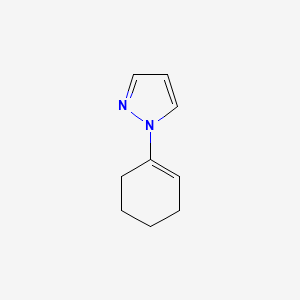
![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)



![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)


![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
